molecular formula C12H15FN2O5S B3012656 3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine CAS No. 2418695-85-7

3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine

Cat. No.: B3012656
CAS No.: 2418695-85-7
M. Wt: 318.32
InChI Key: HTHKIAQFZAEPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine is a synthetic organic compound with the molecular formula C12H15FN2O5S This compound is characterized by the presence of a pyridine ring substituted with an ethyl(oxolan-3-yl)carbamoyl group and a fluorosulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxolan-3-yl intermediate: This step involves the preparation of the oxolan-3-yl group through a cyclization reaction.

    Carbamoylation: The oxolan-3-yl intermediate is then reacted with an ethyl isocyanate to form the ethyl(oxolan-3-yl)carbamoyl group.

    Pyridine ring functionalization: The pyridine ring is functionalized with a fluorosulfonyloxy group through a sulfonation reaction using fluorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the fluorosulfonyloxy group.

    Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine involves its interaction with specific molecular targets. The fluorosulfonyloxy group is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Ethyl(oxolan-3-yl)carbamoyl]-5-chlorosulfonyloxypyridine
  • 3-[Ethyl(oxolan-3-yl)carbamoyl]-5-bromosulfonyloxypyridine
  • 3-[Ethyl(oxolan-3-yl)carbamoyl]-5-iodosulfonyloxypyridine

Uniqueness

3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, bromo, and iodo analogs

Properties

IUPAC Name

3-[ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O5S/c1-2-15(10-3-4-19-8-10)12(16)9-5-11(7-14-6-9)20-21(13,17)18/h5-7,10H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHKIAQFZAEPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOC1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.